![molecular formula C14H19NO3 B2686134 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol CAS No. 864410-68-4](/img/structure/B2686134.png)

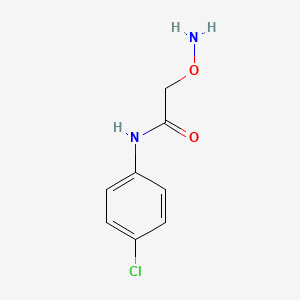

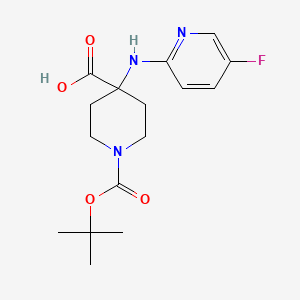

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The benzo[d][1,3]dioxol-5-ylmethyl group is a key structural feature of this compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring attached to a benzo[d][1,3]dioxol-5-ylmethyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the retrieved papers.Aplicaciones Científicas De Investigación

Stereochemistry and Catalysis

Research has explored the stereochemistry of ionic thiol addition to acetylenic ketones, highlighting piperidine-catalyzed reactions. In methanol, these reactions favor the formation of (Z)-isomers, indicating the solvent's influence on stereochemistry and the potential for selective synthesis of organic compounds (Omar & Basyouni, 1974). Additionally, electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group, including methanol as a reaction medium, underscores the utility of electrochemical methods in organic synthesis (Okimoto et al., 2012).

Crystal Structure Analysis

The synthesis and crystallographic analysis of various piperidinyl methanol derivatives, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provide detailed insights into molecular conformations and structural properties. These studies reveal the molecular geometry around sulfur atoms and piperidine ring conformations, contributing to our understanding of molecular interactions and stability (Benakaprasad et al., 2007).

Synthesis and Optimization of Antitubercular Activities

While not directly related to the requested compound, the synthesis and evaluation of antitubercular activities of 4-(aryloxy)phenyl cyclopropyl methanols demonstrate the importance of chemical synthesis in developing therapeutic agents. These compounds have shown promising activity against Mycobacterium tuberculosis, underscoring the potential for similar structures in drug discovery (Bisht et al., 2010).

Alcohol Oxidation and Catalysis

The cooperative electrocatalytic oxidation of alcohols, involving compounds such as TEMPO and copper bipyridine, highlights innovative approaches to alcohol oxidation. This research points to the efficiency of electron-proton-transfer mediators in catalysis, potentially relevant for understanding the reactivity and applications of similar compounds (Badalyan & Stahl, 2016).

Direcciones Futuras

The retrieved papers suggest that compounds with similar structures to (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol have potential anticancer activity . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests a promising direction for future research.

Propiedades

IUPAC Name |

[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFONFNSZYRSLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)

![N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2686071.png)

![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)